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A Comprehensive Guide to Atomic Force Microscopy (AFM) Characterization of Exfoliated

Tungsten Disulfide (WS2) Flakes

This guide provides a detailed comparison of Atomic Force Microscopy (AFM) techniques for

the characterization of exfoliated tungsten disulfide (WS2) flakes. It is intended for

researchers, scientists, and drug development professionals who utilize 2D materials in their

work. This document outlines the experimental protocols for sample preparation and AFM

analysis, presents quantitative data comparing different AFM modes, and includes diagrams to

illustrate key workflows and principles.

Introduction to AFM for 2D Material Characterization
Atomic Force Microscopy is a powerful tool for characterizing the morphology and physical

properties of two-dimensional (2D) materials like tungsten disulfide (WS2) at the nanoscale.

[1] Unlike optical microscopy techniques, AFM can provide precise measurements of flake

thickness, surface roughness, and other mechanical and electrical properties with sub-

nanometer resolution.[1][2] This capability is crucial for quality control and for understanding

the structure-property relationships in exfoliated 2D materials.

Several AFM modes are commonly employed for the characterization of 2D materials, each

with its own advantages and disadvantages. The most common modes are Tapping Mode,

Contact Mode, and PeakForce Tapping Mode.[2][3] The choice of mode depends on the

specific properties of the sample and the information required.
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Comparative Analysis of AFM Modes for WS2
Characterization
The selection of an appropriate AFM imaging mode is critical for obtaining accurate and high-

quality data on exfoliated WS2 flakes while minimizing damage to the sample. This section

compares the performance of Tapping Mode, Contact Mode, and PeakForce Tapping Mode for

the characterization of WS2.
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Parameter Tapping Mode Contact Mode
PeakForce Tapping

Mode

Principle of Operation

The cantilever

oscillates near its

resonance frequency,

intermittently "tapping"

the sample surface.[4]

The tip is in

continuous contact

with the sample

surface and is

dragged across it.[5]

The probe performs a

very fast force-

distance curve at each

pixel, with the peak

force controlled by a

feedback loop.[6][7]

Interaction Forces

Lower lateral forces,

reducing sample

damage.[4]

High lateral (frictional)

forces can damage

soft samples and the

tip.[5]

Precisely controlled,

extremely low imaging

forces (piconewton

level).[6]

Imaging Speed Moderate to fast.[8]
Can be fast for robust

samples.

Generally slower than

tapping mode but

offers more detailed

information.

Resolution
High resolution is

achievable.

Can provide high

resolution on hard, flat

samples.

Offers very high

resolution, even on

soft and delicate

samples.[6]

Quantitative Data

Primarily topographic

information (height,

roughness). Phase

imaging provides

qualitative information

on material properties.

Topography, friction,

and conductivity

measurements are

possible.

Simultaneous

quantitative mapping

of various properties

like modulus,

adhesion, and

deformation, in

addition to

topography.[7]

Suitability for WS2 Well-suited for routine

topographic imaging

of WS2 flakes,

minimizing the risk of

damage.

Can be used for WS2,

especially for friction

and conductivity

studies, but with a

higher risk of

Ideal for

comprehensive

characterization of

WS2, providing high-

resolution topography

and quantitative
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damaging the flakes.

[9]

nanomechanical data

with minimal sample

damage.[6]

Quantitative Data from AFM Characterization of
Exfoliated WS2 Flakes
The following table summarizes typical quantitative data obtained from the AFM

characterization of exfoliated WS2 flakes using different techniques and on various substrates.

Exfoliation

Method
Substrate AFM Mode

Flake

Thickness

(nm)

Surface

Roughness

(RMS)

Reference

Mechanical

Exfoliation
SiO2/Si Not Specified

Monolayer:

~0.8; Bilayer:

~1.6

- [10][11]

Chemical

Vapor

Deposition

SiO2/Si Not Specified
Monolayer:

1.1 ± 0.3 nm
0.3 ± 0.1 nm [12]

Solution-

based

Thermolysis

SiO2/Si Not Specified 6.5 ± 0.68 nm 0.68 nm [13]

Solution-

based

Thermolysis

Sapphire Not Specified 6.0 ± 0.1 nm 0.1 nm [13]

Au-assisted

Exfoliation
Au Not Specified Monolayer - [14]

Ag-assisted

Exfoliation
Ag Not Specified Monolayer - [14]

Liquid Phase

Exfoliation
Si Not Specified

Mean of six

layers
- [15]
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Note: The measured thickness of a single WS2 layer by AFM is often greater than the

theoretical value (~0.65 nm) due to factors such as tip-sample interactions and the presence of

adsorbed water layers.[11]

Experimental Protocols
Detailed methodologies for the preparation and characterization of exfoliated WS2 flakes are

crucial for reproducibility.

Sample Preparation: Mechanical Exfoliation on SiO2/Si
Substrate Cleaning: Start with a clean Si wafer with a 300 nm oxide layer (SiO2/Si). Clean

the substrate by sonicating in acetone, followed by isopropanol, each for 10 minutes. Dry the

substrate with a stream of nitrogen gas.

Exfoliation: Use high-quality WS2 single crystals. Press a piece of adhesive tape (e.g.,

Scotch tape) onto the crystal to peel off a thin layer.

Repeated Peeling: Fold the tape onto itself and peel it apart multiple times to further thin the

WS2 layer.

Transfer to Substrate: Gently press the tape with the exfoliated flakes onto the cleaned

SiO2/Si substrate.

Tape Removal: Slowly peel off the tape, leaving behind WS2 flakes of varying thicknesses on

the substrate.

Locating Flakes: Use an optical microscope to locate monolayer and few-layer flakes.

Monolayer WS2 on 300 nm SiO2/Si has a distinct optical contrast.

Sample Preparation: Liquid Phase Exfoliation and
Deposition

Dispersion Preparation: Disperse WS2 powder in a suitable solvent, such as isopropanol

(IPA) or N-methyl-2-pyrrolidone (NMP).[16][17] The use of a surfactant like sodium dodecyl

benzene sulfonate (SDBS) in water can also be effective.[17]
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Sonication: Sonicate the dispersion using a probe sonicator or a sonication bath to facilitate

exfoliation.[16] Optimize sonication time and power to maximize the yield of thin flakes.

Centrifugation: Centrifuge the sonicated dispersion to separate thicker, unexfoliated material

from the supernatant containing thinner flakes.

Deposition: Carefully extract the supernatant. For AFM imaging, dilute the dispersion to

avoid aggregation.[16] Deposit a small drop of the diluted dispersion onto a clean substrate

(e.g., SiO2/Si) and allow the solvent to evaporate.

AFM Imaging Protocol (Tapping Mode)
Cantilever Selection: Choose a silicon cantilever suitable for tapping mode imaging in air,

typically with a resonant frequency in the range of 200-400 kHz and a spring constant of 20-

80 N/m.

Cantilever Tuning: Mount the cantilever and perform a frequency sweep to determine its

resonant frequency.

Engage and Setpoint: Approach the sample surface and engage the tip. Set the amplitude

setpoint to a value that is typically 50-90% of the free air amplitude to ensure gentle tapping.

Scan Parameters: Start with a scan size of a few micrometers to locate the flakes. Set the

scan rate to 0.5-1.5 Hz. The integral and proportional gains of the feedback loop should be

optimized to accurately track the topography.

Image Acquisition: Acquire both the height and phase images. The height image provides

topographical information, while the phase image can reveal variations in material properties.

Data Analysis: Use the AFM software to measure the height profile across the edge of a

flake to determine its thickness. Calculate the root-mean-square (RMS) roughness of the

flake surface from a selected area.
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The following diagram illustrates the general workflow for the characterization of exfoliated

WS2 flakes using AFM.
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Figure 1. Experimental workflow for AFM characterization of exfoliated WS2.

Comparison of AFM Mode Principles
This diagram illustrates the fundamental operational principles of Contact, Tapping, and

PeakForce Tapping AFM modes.

Contact Mode
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Figure 2. Principles of different AFM modes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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